

Structural Validation & Purity Assessment of 5-Chloro-3-nitropicolinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-3-nitropicolinaldehyde

CAS No.: 1086838-13-2

Cat. No.: B2792086

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Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Focus: Structural elucidation, isomer differentiation, and performance benchmarking.

Executive Summary: The Criticality of Regiochemistry

5-Chloro-3-nitropicolinaldehyde (CAS 1086838-13-2) is a high-value scaffold in the synthesis of fused heterocycles, particularly imidazo[1,2-a]pyridines used in kinase inhibitors and anti-infectives.

The primary challenge in deploying this intermediate is regio-isomerism. The nitration of 5-chloropicolinaldehyde (or formylation of chloronitropyridines) frequently yields a mixture of the desired 3-nitro and the undesired 5-nitro isomers. Because both isomers possess similar polarity and proton counts, standard low-field NMR often fails to distinguish them, leading to costly downstream failures.

This guide provides a self-validating analytical system to definitively confirm the 3-nitro structure and compares its synthetic utility against common halogenated alternatives.

Comparative Analysis: The Product vs. Alternatives

In drug discovery, this scaffold is rarely used in isolation. It is selected against its Bromo-analogue or inadvertently confused with its Regioisomer.

Table 1: Performance & Structural Benchmark

Feature	5-Chloro-3-nitropicolinaldehyde (Target)	5-Bromo-3-nitropicolinaldehyde (Alternative)	3-Chloro-5-nitropicolinaldehyde (Impurity/Isomer)
Reactivity (SNAr)	High (C6 pos. activated by N & NO2)	Very High (Br is a better leaving group)	Moderate (NO2 at C5 less activating for C6)
Suzuki Coupling	Good (Cl is versatile but slower)	Excellent (Br couples under milder conditions)	Good
Key NMR Feature	H4 & H6 are meta-coupled (J ~2 Hz). H4 is deshielded by NO2.	Similar to Cl-analog, but H4/H6 shifts differ slightly.	H4 & H6 are meta-coupled. H6 is deshielded by NO2.
Crystallinity	Moderate (mp ~70°C)	Good (mp ~65-70°C)	Often amorphous or lower mp
Cost/Availability	Moderate (Scalable)	High (Br precursors are costlier)	N/A (Undesired byproduct)

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Expert Insight: While the 5-Bromo analogue offers faster cross-coupling kinetics, the 5-Chloro variant is often preferred for process scalability due to the lower atomic mass (atom economy) and cost of chlorinated starting materials.

Structural Validation Protocols (The "Self-Validating System")

To ensure scientific integrity, you must prove the nitro group is at the C3 position (ortho to the aldehyde).

Method A: ¹H NMR Diagnostic Logic

- Instrument: 400 MHz or higher (CDCl₃ or DMSO-d₆).
- The Signature: Look for two doublets in the aromatic region (approx. 8.0–9.0 ppm) with a small coupling constant ($J = 1.5\text{--}2.5$ Hz), indicating meta-positioning.
- Differentiation:
 - 3-Nitro (Target): The aldehyde proton (CHO) typically shows a Nuclear Overhauser Effect (NOE) with none of the ring protons because the C3-NO₂ group sterically blocks the H4 proton.
 - 5-Nitro (Isomer): The CHO proton is spatially close to the H3 proton. An NOE signal between CHO and the aromatic H3 would confirm the wrong isomer.

Method B: 2D NMR (HMBC) - The Gold Standard

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to link the aldehyde proton to the ring carbons.

- Identify CHO Proton: Singlet at ~10.0–10.5 ppm.
- Trace Correlations:
 - The CHO proton will correlate to C2 (ipso) and C3 (ortho).
 - Validation Step: If C3 (the carbon correlating with CHO) has a chemical shift characteristic of a C-NO₂ bond (~140-150 ppm, deshielded), you have the 3-nitro isomer.
 - If C3 has a shift characteristic of a C-H bond (~120-130 ppm), you have the 5-nitro isomer.

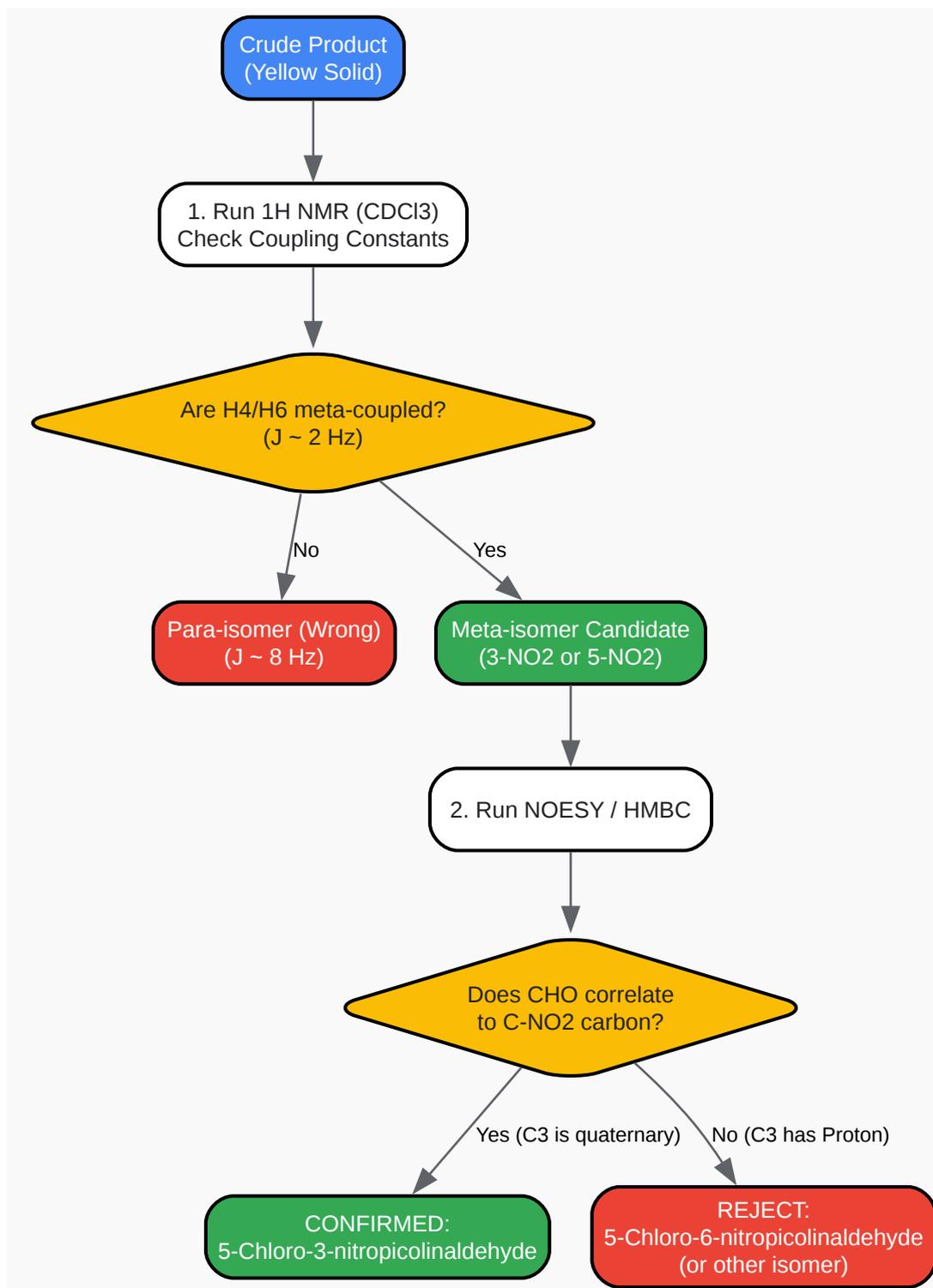
Method C: X-Ray Crystallography (Ultimate Confirmation)

If the product is solid (mp 69-70°C), single-crystal X-ray diffraction provides unambiguous proof.

- Crystal Growth: Slow evaporation from Ethanol/Heptane (1:4).
- Space Group: Typically Monoclinic (P21/c).

Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the structure, ensuring no false positives.



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Figure 1: Analytical decision tree for distinguishing pyridine aldehyde regioisomers.

Experimental Protocols

Protocol 1: Synthesis via Nitration (Standard Route)

Note: This reaction requires careful temperature control to minimize dinitration.

- Reagents: 5-Chloropicolinaldehyde (1.0 eq), KNO₃ (1.2 eq), H₂SO₄ (conc).
- Setup: 3-neck round bottom flask with internal thermometer.
- Procedure:
 - Dissolve 5-chloropicolinaldehyde in H₂SO₄ at 0°C.
 - Add KNO₃ portion-wise, maintaining temp < 5°C.
 - Allow to warm to RT and stir for 4 hours.
 - Quench: Pour onto crushed ice. The yellow precipitate forms.
 - Purification: Recrystallize from EtOH to remove the 5-nitro isomer (which is often more soluble).

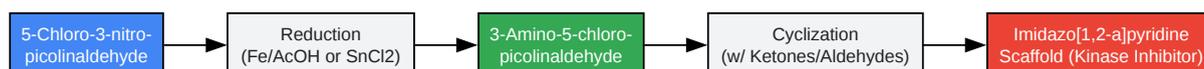
Protocol 2: HPLC Purity Assessment

A generic gradient method is insufficient due to the polarity similarity of isomers. Use this optimized method:

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 20 min
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (aromatic) and 280 nm (nitro-carbonyl band)
Retention	5-Cl-3-NO ₂ typically elutes after the 5-NO ₂ isomer due to intramolecular H-bonding (CHO...NO ₂).

Downstream Application Pathway

Understanding where this molecule fits in the synthesis pipeline validates its importance.



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Figure 2: Synthetic utility of **5-Chloro-3-nitropicolinaldehyde** in drug discovery.

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